REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][N:15]=1.[CH2:21]([Si:23]([CH2:27][CH3:28])([CH2:25][CH3:26])Cl)[CH3:22]>C1COCC1>[Br:13][C:14]1[CH:19]=[C:18]([Si:23]([CH2:27][CH3:28])([CH2:25][CH3:26])[CH2:21][CH3:22])[C:17]([F:20])=[CH:16][N:15]=1
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
370 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
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BrC1=NC=C(C=C1)F
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Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
39.2 g
|
Type
|
reactant
|
Smiles
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C(C)[Si](Cl)(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
|
-75 °C
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Type
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CUSTOM
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Details
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The mixture was stirred for 1 h at −75° C
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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while maintaining the temperature below −50° C
|
Type
|
CUSTOM
|
Details
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had reached −75° C.
|
Type
|
CUSTOM
|
Details
|
stayed below −50° C
|
Type
|
CUSTOM
|
Details
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The cooling bath was removed
|
Type
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TEMPERATURE
|
Details
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to warm to −15° C.
|
Type
|
ADDITION
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Details
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poured onto aq. NH4Cl (10%)
|
Type
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ADDITION
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Details
|
TBME was added
|
Type
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CUSTOM
|
Details
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the layers were separated
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Type
|
WASH
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Details
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The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried with MgSO4.H2O
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
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evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown liquid which
|
Type
|
DISTILLATION
|
Details
|
was distilled at 0.5 mm Hg
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C(=C1)[Si](CC)(CC)CC)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |